molecular formula C13H11N3O B14881771 6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile

6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14881771
M. Wt: 225.25 g/mol
InChI Key: CXRUSGANZVIBCA-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxyphenyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The general reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile
  • 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile
  • 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile

Uniqueness

6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(2-ethoxyphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-17-13-6-4-3-5-11(13)12-7-10(8-14)15-9-16-12/h3-7,9H,2H2,1H3

InChI Key

CXRUSGANZVIBCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=NC(=C2)C#N

Origin of Product

United States

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